Product packaging for Benzylideneacetone(Cat. No.:CAS No. 1896-62-4)

Benzylideneacetone

Cat. No.: B168014
CAS No.: 1896-62-4
M. Wt: 146.19 g/mol
InChI Key: BWHOZHOGCMHOBV-BQYQJAHWSA-N
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Description

Trans-benzylideneacetone is the trans-isomer of benzylideneacetone. It acts as an inhibitor of the enzyme phospholipase A2 (EC 3.1.1.4) of insects like diamond back moth. It has a role as a flavouring agent, a fragrance, a bacterial metabolite and an EC 3.1.1.4 (phospholipase A2) inhibitor.
This compound has been reported in Basella alba and Polygala senega with data available.
This compound is a flavouring ingredient. This compound is present in hydrolysed soy protein this compound belongs to the family of Phenylpropenes. These are compounds containing a phenylpropene moeity, which consists of a propene substituent bound to a phenyl group.
RN given refers to cpd without isomeric;  structure in Merck Index, 9th ed, #1153

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B168014 Benzylideneacetone CAS No. 1896-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-phenylbut-3-en-2-one
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InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
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InChI Key

BWHOZHOGCMHOBV-BQYQJAHWSA-N
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Canonical SMILES

CC(=O)C=CC1=CC=CC=C1
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Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1
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Molecular Formula

C10H10O
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DSSTOX Substance ID

DTXSID1031626
Record name Methyl trans-styryl ketone
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Molecular Weight

146.19 g/mol
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Physical Description

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour
Record name trans-4-Phenyl-3-buten-2-one
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Boiling Point

262.00 °C. @ 760.00 mm Hg
Record name Benzylideneacetone
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Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 4-Phenyl-3-buten-2-one
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Vapor Pressure

0.009 [mmHg]
Record name trans-4-Phenyl-3-buten-2-one
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CAS No.

1896-62-4, 122-57-6
Record name trans-4-Phenyl-3-buten-2-one
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Record name Benzylideneacetone
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Record name BENZYLIDENEACETONE
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Melting Point

41.5 °C
Record name Benzylideneacetone
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzylideneacetone through the Claisen-Schmidt condensation reaction. It is designed to offer researchers, scientists, and professionals in drug development a detailed resource covering the reaction's core principles, experimental execution, and analytical characterization.

Introduction

This compound, a key α,β-unsaturated ketone, serves as a valuable intermediate in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals.[1] The Claisen-Schmidt condensation, a variant of the aldol condensation, is the most common and efficient method for its preparation.[2] This reaction involves the base-catalyzed condensation of an aldehyde or ketone possessing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens.[3] In the synthesis of this compound, acetone, which has α-hydrogens, reacts with benzaldehyde, an aromatic aldehyde with no α-hydrogens.[1]

The reaction is prized for its versatility and the high yields it can afford, particularly under optimized conditions.[2] A crucial aspect of this synthesis is controlling the stoichiometry to favor the formation of the mono-condensation product, this compound, over the di-condensation product, dithis compound.[4]

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound proceeds through a series of well-defined steps. The reaction is initiated by the deprotonation of acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields the final α,β-unsaturated ketone.

Claisen_Schmidt_Mechanism acetone Acetone enolate Acetone Enolate acetone->enolate + OH⁻ alkoxide Alkoxide Intermediate enolate->alkoxide + Benzaldehyde dummy1 benzaldehyde Benzaldehyde betahydroxy β-Hydroxy Ketone alkoxide->betahydroxy + H₂O This compound This compound betahydroxy->this compound - H₂O, -OH⁻ oh_minus OH⁻ h2o H₂O oh_minus2 OH⁻ h2o_product H₂O dummy2

Figure 1: Reaction mechanism of the Claisen-Schmidt condensation for this compound synthesis.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported syntheses.

Table 1: Reaction Conditions and Yields for this compound Synthesis

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
10% NaOHWater/EthanolWater Bath1 hour~75% (calculated from reported masses)[5]
Solid NaOH (20 mol%)Solvent-free (grinding)Room Temperature5 minutes96%[6]
NoneNear-critical water2606 hours46.2%[7]
Whole-cell E. coliPhosphate buffer/Acetone4012 hours92.8% (for 4-hydroxythis compound)[8]

Table 2: Physical and Spectroscopic Data of trans-Benzylideneacetone

PropertyValueReference
Molecular FormulaC₁₀H₁₀O[1]
Molecular Weight146.19 g/mol [6]
AppearancePale yellow crystalline solid[1]
Melting Point41.5 - 42 °C[5][6]
Boiling Point260 - 262 °C[5]
¹H NMR (CDCl₃, δ ppm)
CH₃~2.4[9]
=CH (α to C=O)~6.7[10]
=CH (β to C=O)~7.6[10]
Aromatic-H7.3 - 7.6[11]
¹³C NMR (CDCl₃, δ ppm)
C=O~198[12]
=CH (α to C=O)~125[13]
=CH (β to C=O)~143[13]
Aromatic-C128-134[13]
CH₃~27[12]
IR (KBr, cm⁻¹)
C=O stretch~1650-1676[14]
C=C stretch (alkene)~1600[15]
C=C stretch (aromatic)~1575, 1495[15]
=C-H bend (trans)~970[14]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound. It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Aqueous Sodium Hydroxide Catalysis in a Water/Ethanol System

This protocol is a classic method for the synthesis of this compound.

Materials:

  • Benzaldehyde (2.0 g, 18.8 mmol)

  • Acetone (3.5 g, 60.3 mmol)

  • 10% Sodium Hydroxide solution (20 mL)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde and acetone.

  • Add the 10% sodium hydroxide solution to the flask.

  • Heat the mixture on a water bath for 1 hour with continuous stirring.

  • After 1 hour, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash the crystals with cold distilled water.

  • Recrystallize the crude product from a minimal amount of ethanol to obtain pure this compound.[5]

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Solvent-Free Synthesis Using Solid Sodium Hydroxide

This method offers a more environmentally friendly and rapid synthesis of this compound.

Materials:

  • Benzaldehyde (10 mmol)

  • Acetone (excess, >5 equivalents)

  • Solid Sodium Hydroxide (20 mol%)

  • Mortar and Pestle

Procedure:

  • In a mortar, combine benzaldehyde and solid sodium hydroxide.

  • Add an excess of acetone to the mixture.

  • Grind the mixture vigorously with a pestle for approximately 5 minutes at room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved through recrystallization or column chromatography.

Experimental and Logical Workflows

A generalized workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow start Start reagents Mix Acetone and Benzaldehyde start->reagents add_base Add Base Catalyst (e.g., NaOH) reagents->add_base reaction Reaction (Stirring/Heating) add_base->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup isolation Isolation of Crude Product (Filtration/Evaporation) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification characterization Characterization (NMR, IR, MP) purification->characterization end End characterization->end

Figure 2: Generalized experimental workflow for this compound synthesis.

Conclusion

The Claisen-Schmidt condensation remains a highly effective and adaptable method for the synthesis of this compound. By carefully controlling reaction parameters such as stoichiometry, catalyst, solvent, and temperature, researchers can achieve high yields of this important chemical intermediate. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting, catering to the needs of professionals in chemical research and drug development. The move towards solvent-free conditions represents a significant advancement in making this synthesis more sustainable and efficient.

References

Physical and chemical properties of 4-phenyl-3-buten-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Phenyl-3-buten-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-phenyl-3-buten-2-one, also known as benzylideneacetone. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its chemical characteristics and synthesis.

Physical and Chemical Properties

4-Phenyl-3-buten-2-one is a pale yellow crystalline solid with a characteristic sweet, floral odor reminiscent of coumarin.[1][2] It is an organic compound belonging to the class of aromatic ketones.[2] While both cis and trans isomers are possible for this α,β-unsaturated ketone, only the trans isomer is typically observed.[3][4]

Table 1: Physical and Chemical Properties of 4-Phenyl-3-buten-2-one

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O[1][5]
Molecular Weight 146.19 g/mol [5]
Melting Point 39-42 °C[1][6][7]
Boiling Point 260-262 °C at 760 mmHg[1][6]
Density 1.038 g/cm³[1][8]
Vapor Pressure 0.01 mmHg at 25 °C[1][7][8]
Flash Point 116-123 °C (closed cup)[9]
Refractive Index 1.5836[1]
Water Solubility 1.3 g/L at 20 °C; practically insoluble[8][10]
Solubility in Organic Solvents Freely soluble in ethanol, ether, benzene, and chloroform; sparingly soluble in petroleum ether.[1][11]
Appearance White to yellowish crystalline solid.[1][2][6]
Odor Sweet, floral, coumarin-like odor.[1][2]

Spectral Data

Spectroscopic data for 4-phenyl-3-buten-2-one is available, providing insights into its molecular structure. This includes ¹H NMR, IR, Mass Spectrometry, and UV-Vis spectra.[11][12][13][14]

Experimental Protocols

Synthesis of 4-Phenyl-3-buten-2-one via Claisen-Schmidt Condensation

The most common method for preparing 4-phenyl-3-buten-2-one is the Claisen-Schmidt condensation, which is a type of aldol condensation.[2][3][4]

Materials:

  • Benzaldehyde

  • Acetone

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, combine benzaldehyde and acetone.[15] To minimize the formation of the by-product dithis compound, a significant excess of acetone can be used.[16][17]

  • Cool the flask in a water bath.[15]

  • Slowly add a 10% aqueous solution of sodium hydroxide to the mixture while stirring.[15][16][17] The temperature should be maintained to prevent side reactions.

  • Continue stirring the reaction mixture at room temperature.[17]

  • Upon cooling, the product will crystallize out of the solution.[15]

  • Filter the crystals and wash them.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-phenyl-3-buten-2-one.[15]

G Synthesis of 4-Phenyl-3-buten-2-one cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Benzaldehyde Benzaldehyde Condensation Claisen-Schmidt Condensation Benzaldehyde->Condensation Acetone Acetone Acetone->Condensation NaOH Sodium Hydroxide (aq) NaOH->Condensation Product 4-Phenyl-3-buten-2-one Condensation->Product Water Water Condensation->Water

Caption: Claisen-Schmidt condensation for the synthesis of 4-phenyl-3-buten-2-one.

Chemical Reactivity and Applications

4-Phenyl-3-buten-2-one exhibits reactivity characteristic of its functional groups: the carbon-carbon double bond, the carbonyl group, and the phenyl group.[3][4]

  • Addition Reactions: The double bond can undergo addition reactions, such as with bromine.[3][4]

  • Condensation Reactions: The methyl group can undergo further condensation with another molecule of benzaldehyde to form dithis compound.[3][4]

  • Hydrogenation: The double bond can be selectively hydrogenated to produce benzylacetone (4-phenyl-2-butanone).[4][18]

  • Cycloaddition Reactions: It can participate in Diels-Alder reactions.[3]

Due to its unique structure, it serves as an important intermediate in organic synthesis for producing pharmaceuticals, pesticides, and fragrances.[1] It is also used as a flavoring agent in the food industry and in perfumes.[1][4][5] In the electroplating industry, it can be used as a brightener.[1][2][8]

G Chemical Reactivity of 4-Phenyl-3-buten-2-one cluster_reactions Reactions cluster_products Resulting Products PBO 4-Phenyl-3-buten-2-one Addition Addition (e.g., with Bromine) PBO->Addition Condensation Further Condensation (with Benzaldehyde) PBO->Condensation Hydrogenation Selective Hydrogenation PBO->Hydrogenation Cycloaddition Diels-Alder Reactions PBO->Cycloaddition Dibromo Dibromo derivative Addition->Dibromo DBA Dithis compound Condensation->DBA Benzylacetone Benzylacetone Hydrogenation->Benzylacetone Dihydropyrans Dihydropyrans Cycloaddition->Dihydropyrans

Caption: Overview of the chemical reactivity of 4-phenyl-3-buten-2-one.

Biological Activity

4-Phenyl-3-buten-2-one has been reported to exhibit biological activity. It acts as an inhibitor of the enzyme phospholipase A2 (PLA2).[5][7][19][20] This enzyme is involved in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development. Additionally, some substituted derivatives of (E)-4-phenyl-3-buten-2-one have shown anti-inflammatory, antiviral, and antioxidant activities.[16]

G Biological Activity Pathway PBO 4-Phenyl-3-buten-2-one Inhibition Inhibition PBO->Inhibition PLA2 Phospholipase A2 (PLA2) ImmuneResponse Insect Immune Reactions PLA2->ImmuneResponse mediates Inhibition->PLA2

Caption: Inhibition of Phospholipase A2 by 4-phenyl-3-buten-2-one.

Safety and Handling

4-Phenyl-3-buten-2-one is irritating to the eyes, respiratory system, and skin.[1][8] It may also cause sensitization by skin contact.[1] Appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this compound.[1] It is a combustible solid.

This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety guide. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Benzylideneacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of benzylideneacetone ((E)-4-phenylbut-3-en-2-one). It details the characteristic vibrational frequencies, offers a complete experimental protocol for sample analysis, and presents the data in a clear, structured format for ease of interpretation and comparison.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum is a unique molecular fingerprint that provides valuable structural information.

For this compound, a conjugated enone, IR spectroscopy is instrumental in confirming the presence of key functional groups: the carbonyl group (C=O) of the ketone, the carbon-carbon double bonds (C=C) of the alkene and the aromatic ring, and the various carbon-hydrogen (C-H) bonds. The conjugation between the carbonyl group, the alkene, and the phenyl ring influences the position of their respective absorption bands, typically shifting them to lower wavenumbers compared to their non-conjugated counterparts.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound. This quantitative data is essential for the identification and characterization of the compound.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3080 - 3010Medium - WeakC-H (Aromatic & Vinylic)Stretching
~2925WeakC-H (Methyl)Asymmetric Stretching
~1665StrongC=O (α,β-unsaturated Ketone)Stretching
~1600MediumC=C (Aromatic)Stretching
~1575MediumC=C (Alkene)Stretching
~1450MediumC-H (Methyl)Asymmetric Bending
~1360MediumC-H (Methyl)Symmetric Bending
~980Strong=C-H (trans-Alkene)Out-of-Plane Bending
~750StrongC-H (Aromatic)Out-of-Plane Bending
~690StrongC-H (Aromatic)Out-of-Plane Bending

Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocol

This section provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

  • This compound sample (solid)

  • Spectroscopic grade potassium bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

  • Spatula

  • Infrared lamp (optional, for drying KBr)

3.2. Procedure

  • KBr Preparation: Dry the spectroscopic grade KBr in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum. Store the dried KBr in a desiccator.

  • Sample Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

  • Mixing with KBr: Add approximately 100-200 mg of the dried KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

  • Homogenization: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering effects.

  • Pellet Pressing:

    • Carefully transfer a portion of the powdered mixture into the collar of a clean, dry pellet die.

    • Distribute the powder evenly across the bottom surface of the die.

    • Place the plunger into the collar and carefully set the assembled die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the IR analysis of this compound is depicted in the following diagram.

IR_Analysis_Workflow start Start prep_sample Sample Preparation (1-2 mg this compound) start->prep_sample prep_kbr KBr Preparation (100-200 mg, Oven-Dried) start->prep_kbr mix Grind and Mix in Agate Mortar prep_sample->mix prep_kbr->mix press Press Mixture into KBr Pellet mix->press acquire Acquire Sample Spectrum (4000-400 cm⁻¹) press->acquire background Acquire Background Spectrum (Empty Sample Holder) background->acquire process Data Processing (Baseline Correction, Peak Picking) acquire->process end End: Interpreted Spectrum process->end

The Solubility of Benzylideneacetone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzylideneacetone in various organic solvents. This compound, a key intermediate in the synthesis of flavonoids and a compound with demonstrated biological activities, presents a solubility profile that is crucial for its application in organic synthesis, pharmaceutical formulation, and materials science. This document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and provides visual representations of key concepts to aid in research and development.

Core Data Presentation: Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a phenyl group, a conjugated double bond, and a ketone functional group. This combination results in a compound that is generally soluble in a range of organic solvents, particularly those with moderate to high polarity, and sparingly soluble in water.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)Solubility (g/L)Reference
Water20-1.3[1]
Water25-1.398[2]

Qualitative Solubility Observations:

Based on available literature, the following qualitative solubility characteristics have been reported:

  • Freely Soluble: Alcohol, Benzene, Chloroform, Diethyl Ether.[3]

  • Soluble: Ethanol, Ether, Benzene, Chloroform, Sulfuric Acid.

  • Slightly Soluble: Water, Petroleum Ether.[2]

  • Insoluble: Water (relative to organic solvents).[4]

For the closely related compound, dithis compound, it is noted to be soluble in ethanol, acetone, and chloroform, and insoluble in water.[5] It is often recrystallized from hot ethyl acetate or ethanol, indicating a significant increase in solubility at elevated temperatures in these solvents.[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of organic compounds like this compound.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a classical and reliable technique for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A constant temperature water bath or incubator is used to maintain the desired temperature.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the excess solid to settle.

  • Sampling: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette, ensuring that no solid particles are transferred.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container (e.g., an evaporating dish or vial). The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Mass Determination: After complete evaporation of the solvent, the container with the solid residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is then calculated and expressed in units such as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.[7]

UV/Vis Spectrophotometric Method

For compounds that possess a chromophore, such as the conjugated system in this compound, UV/Vis spectrophotometry offers a sensitive and accurate method for determining solubility.

Methodology:

  • Preparation of Standard Solutions: A series of standard solutions of this compound in the solvent of interest are prepared with known concentrations.

  • Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration.

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

  • Dilution of Saturated Solution: A known aliquot of the clear supernatant from the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.

  • Calculation: The solubility of this compound in the saturated solution is calculated by taking into account the dilution factor.[8][9]

Visualizing Key Concepts

To further elucidate the principles and processes involved in understanding the solubility of this compound, the following diagrams are provided.

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw clear supernatant settle->withdraw gravimetric Gravimetric Method: Evaporate solvent & weigh residue withdraw->gravimetric spectroscopic Spectroscopic Method: Dilute & measure absorbance withdraw->spectroscopic calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Factors cluster_solvent Solvent Properties This compound This compound (Solute) solubility Solubility This compound->solubility 'Like dissolves like' principle polarity Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility dispersion Dispersion Forces dispersion->solubility temp Temperature temp->solubility Generally increases solubility of solids

Caption: Factors influencing the solubility of this compound in organic solvents.

References

A Technical Guide to the Synthesis of Benzylideneacetone Derivatives from Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of benzylideneacetone derivatives, valuable compounds in medicinal chemistry and materials science. The core of this guide focuses on the Claisen-Schmidt condensation, a robust and widely utilized method for creating these α,β-unsaturated ketones. This document offers detailed experimental protocols, a quantitative analysis of how different substituents on the starting benzaldehyde affect reaction yields, and visual representations of the underlying chemical processes and workflows.

Introduction

This compound and its derivatives, also known as chalcones, are a class of organic compounds characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. This structural motif imparts a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them attractive scaffolds for drug discovery and development. The synthesis of these compounds is primarily achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone. This guide will delve into the practical aspects of this synthesis, providing the necessary information for researchers to efficiently produce a variety of this compound derivatives.

The Claisen-Schmidt Condensation: Mechanism and Workflow

The Claisen-Schmidt condensation is a reliable method for the formation of carbon-carbon bonds.[1] The reaction proceeds through a base-catalyzed aldol condensation followed by a dehydration step to yield the final α,β-unsaturated ketone.[2]

The general mechanism involves the deprotonation of the α-carbon of acetone by a base (e.g., sodium hydroxide) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the more stable, conjugated this compound derivative.[3]

Below is a diagram illustrating the reaction mechanism:

Figure 1: Mechanism of the Claisen-Schmidt Condensation.

A typical experimental workflow for the synthesis of this compound derivatives is outlined below. This can be adapted for both solvent-based and solvent-free conditions.

Experimental_Workflow start Start reactants Combine Substituted Benzaldehyde, Acetone, and Solvent (if applicable) start->reactants base Add Base Catalyst (e.g., NaOH, KOH) reactants->base reaction Stir at Room Temperature or Heat base->reaction precipitation Precipitation of Crude Product reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Water and/or Cold Ethanol filtration->washing drying Dry the Crude Product washing->drying purification Recrystallization or Column Chromatography drying->purification characterization Characterize the Final Product (NMR, IR, Melting Point) purification->characterization end End characterization->end

Figure 2: General Experimental Workflow.

The Impact of Benzaldehyde Substituents on Reaction Yield

The electronic nature of the substituent on the benzaldehyde ring can significantly influence the yield of the this compound derivative. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can affect the electrophilicity of the carbonyl carbon and the stability of the intermediates.

The following table summarizes the yields of various substituted this compound derivatives synthesized via the Claisen-Schmidt condensation.

Benzaldehyde SubstituentPositionSubstituent TypeYield (%)Reference
-H-Neutral96[4]
4-ClparaElectron-Withdrawing98[4]
4-NO₂paraElectron-Withdrawing97[4]
4-OCH₃paraElectron-Donating96[4]
4-N(CH₃)₂paraElectron-Donating95[4]
2-ClorthoElectron-Withdrawing92[4]
2-NO₂orthoElectron-Withdrawing90[4]
3-BrmetaElectron-Withdrawing94[4]
3-NO₂metaElectron-Withdrawing95[4]

Note: The yields reported above are for the synthesis of the corresponding α,α'-bis-(substituted-benzylidene)cycloalkanones under solvent-free conditions using NaOH as a catalyst.[4] For the synthesis of mono-benzylideneacetone, an excess of acetone is typically used.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives under both solvent-free and solvent-based conditions.

Protocol 1: Solvent-Free Synthesis of this compound Derivatives[4]

This protocol is adapted from a facile and environmentally friendly method that utilizes grinding to promote the reaction.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Acetone (50 mmol, >5 equivalents for mono-adduct)

  • Sodium hydroxide (NaOH), solid (2 mmol, 20 mol%)

  • Mortar and pestle

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine the substituted benzaldehyde (10 mmol) and solid sodium hydroxide (2 mmol).

  • Add acetone (50 mmol) to the mixture.

  • Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add ice-cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining NaOH.

  • Further purify the crude product by recrystallization from ethanol to obtain the pure this compound derivative.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final product by determining its melting point and recording its NMR and IR spectra.

Protocol 2: Solvent-Based Synthesis of Dibenzalacetone[5]

This protocol describes a traditional solvent-based Claisen-Schmidt condensation.

Materials:

  • Benzaldehyde (6 mmol)

  • Acetone (3 mmol)

  • 95% Ethanol (3 mL)

  • 10% Sodium hydroxide (NaOH) solution (1 mL)

  • Ice bath

  • Hirsch funnel or Büchner funnel

Procedure:

  • In a 25x100 mm test tube, combine benzaldehyde (6 mmol) and acetone (3 mmol).

  • Add 3 mL of 95% ethanol and stir with a glass rod until the mixture is homogeneous.

  • Add 1 mL of 10% NaOH solution and continue stirring. A precipitate should begin to form.

  • Allow the mixture to stand for 20 minutes with occasional stirring.

  • Cool the reaction mixture in an ice bath for 5-10 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Hirsch or Büchner funnel.

  • Wash the collected crystals with about 2 mL of ice-cold water. Repeat the washing step.

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol.

  • Collect the purified crystals by vacuum filtration, dry them, and determine the mass, percent yield, and melting point.[5]

Conclusion

The synthesis of this compound derivatives from substituted benzaldehydes via the Claisen-Schmidt condensation is a versatile and efficient method. This guide has provided a detailed overview of the reaction mechanism, the influence of substituents on product yield, and comprehensive experimental protocols for both solvent-free and solvent-based conditions. The provided data and methodologies offer a solid foundation for researchers and professionals in the field of drug development and materials science to synthesize and explore the potential of this important class of compounds. The use of green chemistry principles, such as solvent-free reactions, is encouraged for a more sustainable approach to chemical synthesis.[4]

References

Thermogravimetric analysis (TGA) of benzylideneacetone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Benzylideneacetone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] This method is invaluable for determining the thermal stability and composition of materials. Key information that can be obtained from TGA includes:

  • Thermal Stability: The temperature at which a material begins to decompose.

  • Decomposition Kinetics: Information about the rate of mass loss.

  • Compositional Analysis: Quantification of components such as moisture, volatiles, and residual inorganic material (ash).

  • Purity Assessment: Comparison of the thermal profile to a known standard.

For a compound like this compound, an α,β-unsaturated ketone, TGA can provide critical data on its thermal stability, which is essential for its handling, storage, and application in various fields, including pharmaceuticals and fragrance development.

Expected Thermal Behavior of this compound

This compound, with a melting point of 39-42°C and a boiling point of 260-262°C, is expected to be thermally stable at ambient temperatures.[4][5] TGA of structurally similar compounds, such as chalcones, suggests that the thermal decomposition of this compound will likely occur at elevated temperatures, potentially in a multi-step process.[6] The decomposition of various chalcone derivatives has been observed in the range of 179-782°C.[6] The specific decomposition profile of this compound will depend on factors such as the heating rate and the atmospheric conditions (inert or oxidative).

Experimental Protocol for TGA of this compound

The following is a detailed experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is based on standard procedures for organic compounds and specific examples from the analysis of similar molecules.[2][7][8]

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature programming is required.

3.2. Sample Preparation

  • Ensure the this compound sample is homogenous and representative of the batch to be analyzed.

  • No specific pre-treatment is typically necessary unless the sample is known to contain significant amounts of volatile impurities.

3.3. TGA Parameters

ParameterRecommended Value/SettingRationale
Sample Mass 5 - 10 mgProvides a clear thermal profile without overloading the balance.
Crucible Type Alumina or PlatinumInert and can withstand high temperatures.
Atmosphere Nitrogen (or other inert gas like Argon)To study the intrinsic thermal decomposition without oxidative effects.
Gas Flow Rate 20 - 50 mL/minTo ensure an inert environment and efficiently remove gaseous decomposition products.
Heating Rate 10 °C/minA common heating rate that provides good resolution of thermal events.
Temperature Range 25 °C to 600 °CTo cover the range from ambient temperature to complete decomposition.

3.4. Experimental Procedure

  • Tare the empty crucible in the TGA instrument.

  • Accurately weigh 5-10 mg of the this compound sample into the tared crucible.

  • Place the crucible onto the TGA balance.

  • Purge the furnace with nitrogen gas for at least 15-30 minutes to ensure an inert atmosphere.

  • Initiate the temperature program to heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

  • Continuously record the sample mass as a function of temperature.

  • After the experiment, cool the furnace back to room temperature.

  • Analyze the resulting TGA curve (mass vs. temperature).

Data Presentation

Quantitative data from the TGA of this compound should be summarized in a clear and structured table. As specific data is not available, the following table serves as a template for presenting such results.

Table 1: Thermogravimetric Analysis Data for this compound (Illustrative)

ParameterValue
Onset Decomposition Temperature (Tonset) e.g., 200 °C
Peak Decomposition Temperature (Tpeak) e.g., 250 °C
Mass Loss in First Decomposition Step e.g., 45%
Temperature Range of First Decomposition Step e.g., 200 - 300 °C
Mass Loss in Second Decomposition Step e.g., 50%
Temperature Range of Second Decomposition Step e.g., 300 - 450 °C
Final Residue at 600 °C e.g., 5%

Visualization of Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow of the thermogravimetric analysis experiment described.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Analysis Sample Homogenous This compound Sample Weighing Weigh 5-10 mg in Crucible Sample->Weighing Load Load Sample into TGA Instrument Weighing->Load Purge Purge with N2 (20-50 mL/min) Load->Purge Program Set Temperature Program (25-600°C at 10°C/min) Purge->Program Run Initiate Heating & Record Data Program->Run Data Generate TGA Curve (Mass vs. Temperature) Run->Data Interpret Interpret Data: Tonset, Tpeak, Mass Loss Data->Interpret

Caption: Experimental workflow for the Thermogravimetric Analysis of this compound.

Interpretation of Results

The resulting TGA curve will plot the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal (Tpeak). Any remaining mass at the end of the experiment at 600°C would correspond to a non-volatile residue.

Conclusion

Thermogravimetric Analysis is an essential technique for characterizing the thermal properties of this compound. Although specific TGA data for this compound is not widely published, this guide provides a robust framework for conducting and interpreting such an analysis. The detailed experimental protocol and data presentation format will enable researchers to generate high-quality, reproducible data, contributing to a better understanding of the thermal stability and decomposition profile of this compound for its various applications.

References

Methodological & Application

Application Notes: Synthesis of Dibenzylideneacetone from Benzylideneacetone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibenzylideneacetone (dba), a pale-yellow solid, is a significant organic compound utilized in various applications, including as a component in sunscreens and as a crucial ligand in organometallic chemistry, most notably in the catalyst tris(dithis compound)dipalladium(0).[1] The synthesis of dithis compound is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation.[2][3] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[3]

This application note details the protocol for the synthesis of dithis compound starting from this compound and benzaldehyde. This compound itself is the product of the first condensation reaction between acetone and one equivalent of benzaldehyde.[4] Since this compound still possesses acidic alpha-hydrogens, it can undergo a second Claisen-Schmidt condensation with another molecule of benzaldehyde to yield dithis compound.[4][5][6] This method provides a high-yield and straightforward route to a valuable chemical compound for research and development.

Reaction Principle

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. A base, typically sodium hydroxide, deprotonates the α-carbon of this compound to form a nucleophilic enolate ion.[7] This enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. The resulting intermediate, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated dithis compound.[7][8] The formation of the extended conjugated system is a significant driving force for the dehydration step.[6]

Experimental Protocols

Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
This compoundC₁₀H₁₀O146.19User-defined
BenzaldehydeC₇H₆O106.121 equivalent
Sodium HydroxideNaOH40.00Catalytic amount
Ethanol (95%)C₂H₅OH46.07Solvent
WaterH₂O18.02Solvent
Ethyl AcetateC₄H₈O₂88.11Recrystallization
Protocol 1: Synthesis of Dithis compound

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[9]

  • Prepare the Base Solution: In a round-bottomed flask equipped with a magnetic stirrer, prepare a solution of sodium hydroxide in a mixture of water and ethanol. A typical concentration is around 10% NaOH.[9] Cool the solution to 20-25°C using a water bath.[5][9]

  • Prepare the Reactant Solution: In a separate beaker, dissolve the starting material, this compound, and one molar equivalent of benzaldehyde in a minimal amount of ethanol.[5][9]

  • Reaction Execution: Slowly add the reactant solution to the stirred, cooled base solution over a period of 15 minutes.[9] A yellow precipitate of dithis compound should begin to form.[5][9]

  • Reaction Completion: Continue to stir the mixture vigorously for an additional 30 minutes at 20-25°C to ensure the reaction goes to completion.[5][9]

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation.[6][10] Collect the solid product by vacuum filtration using a Büchner funnel.[6][11]

  • Washing: Wash the collected precipitate thoroughly with cold water to remove any remaining sodium hydroxide and other water-soluble impurities.[6][9] Subsequently, wash with a small amount of ice-cold ethanol to remove unreacted benzaldehyde.[10]

  • Drying: Allow the product to air dry on the filter paper or in a desiccator.[6][10]

Protocol 2: Recrystallization and Purification
  • Solvent Selection: Ethyl acetate or hot ethanol can be used for recrystallization.[9][11]

  • Dissolution: Dissolve the crude dithis compound in a minimum amount of the hot recrystallization solvent.[9][11]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

  • Final Product Collection: Collect the purified yellow crystals by vacuum filtration.[6]

  • Drying: Dry the purified product to a constant weight.[9]

Data Presentation

Table 1: Physical and Spectroscopic Data
CompoundMolar Mass ( g/mol )AppearanceMelting Point (°C)Key IR Absorptions (cm⁻¹)
This compound146.19Pale yellow solid39-42[4]~1660 (C=O), ~1600 (C=C)
Dithis compound234.29Pale-yellow solid[1]110-111 (purified)[7][9]~1624 (C=O), ~3083, 3052, 3025 (C-H aromatic)[12]
Table 2: Typical Reaction Parameters and Yields
ParameterValueReference
Reaction Temperature20-25 °C[5][9]
Reaction Time30-45 minutes[5][9]
Typical Crude Yield90-94%[9]
Recrystallization Recovery~80%[9]

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed Claisen-Schmidt condensation of this compound with benzaldehyde.

ReactionMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration This compound This compound Enolate Enolate Intermediate This compound->Enolate Deprotonation H2O_1 H₂O Enolate_ref Enolate OH_minus OH⁻ Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide BetaHydroxyKetone β-Hydroxy Ketone Alkoxide->BetaHydroxyKetone Protonation Enolate_ref->Benzaldehyde Attack on Carbonyl Dithis compound Dithis compound BetaHydroxyKetone->Dithis compound Elimination of H₂O H2O_2 H₂O OH_minus_2 OH⁻ H2O_3 H₂O

Caption: Reaction mechanism for dithis compound synthesis.

Experimental Workflow

This diagram outlines the general laboratory procedure for the synthesis and purification of dithis compound.

Workflow A 1. Prepare NaOH solution (Water/Ethanol) C 3. Mix Solutions & Stir (20-25°C, 30 min) A->C B 2. Dissolve this compound & Benzaldehyde in Ethanol B->C D 4. Cool in Ice Bath C->D E 5. Vacuum Filtration (Isolate Crude Product) D->E F 6. Wash with Cold Water & Cold Ethanol E->F G 7. Dry Crude Product F->G H 8. Recrystallize from Hot Ethyl Acetate/Ethanol G->H I 9. Cool to Crystallize H->I J 10. Vacuum Filtration (Isolate Pure Product) I->J K 11. Dry Final Product & Characterize J->K

References

Application Notes and Protocols: The Role of Benzylideneacetone in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzylideneacetone, the simplest member of the chalcone family, is a highly versatile and valuable precursor in organic synthesis.[1] Its structure, featuring an α,β-unsaturated ketone moiety, provides two reactive sites—the carbonyl group and the β-carbon of the double bond—making it an ideal synthon for constructing a wide array of heterocyclic compounds.[1][2] These heterocyclic nuclei are core components in numerous pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families—including pyrimidines, pyrazoles, and isoxazoles—using this compound as a starting material.

General Synthetic Workflow

The general strategy for synthesizing heterocyclic compounds from this compound involves a two-step process. The first step is the synthesis of this compound itself via a Claisen-Schmidt condensation. The second step involves the cyclocondensation reaction of the resulting chalcone with a suitable binucleophilic reagent to form the desired heterocyclic ring.

G cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: Heterocycle Synthesis A Benzaldehyde C Claisen-Schmidt Condensation A->C B Acetone B->C D This compound (Chalcone) C->D F Cyclocondensation D->F Key Precursor E Binucleophiles (e.g., Hydrazine, Urea, Guanidine, Hydroxylamine) E->F G Diverse Heterocyclic Compounds F->G

Caption: General workflow for heterocyclic synthesis using this compound.

Application Note 1: Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmaceuticals. This compound serves as a three-carbon (C-C-C) fragment that reacts with N-C-N synthons like urea, thiourea, or guanidine to form the six-membered pyrimidine ring.[4] This reaction is a cornerstone for creating libraries of potentially bioactive pyrimidine derivatives.[2]

G A This compound D Cyclocondensation Reaction A->D B + Urea / Guanidine B->D C Ethanolic NaOH (Base) C->D Catalyst E Substituted Pyrimidines D->E

Caption: Reaction pathway for the synthesis of pyrimidines.

Quantitative Data for Pyrimidine Synthesis
Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
UreaEthanolic NaOHReflux365-75[5]
ThioureaEthanolic NaOHReflux370-80[5]
Guanidine NitrateAlkali MediaRefluxNot SpecifiedGood[2]
Experimental Protocol: Synthesis of 4-Phenyl-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one

This protocol is adapted from the general procedure for synthesizing oxazine/thiazine derivatives, applying it to pyrimidine synthesis with urea.[5]

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (0.02 mol, 2.92 g) and urea (0.02 mol, 1.20 g) in 50 mL of absolute ethanol.

  • Catalyst Addition: Slowly add 10 mL of 10% ethanolic sodium hydroxide solution to the mixture while stirring.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into 400 mL of cold water with continuous stirring. Continue stirring for 1 hour to ensure complete precipitation.

  • Isolation and Purification: Allow the mixture to stand overnight in a refrigerator. Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold water to remove any residual base, and dry the product.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.

Application Note 2: Synthesis of Pyrazole Derivatives

Pyrazoles and their reduced forms, pyrazolines, are five-membered heterocycles containing two adjacent nitrogen atoms. They are synthesized by the reaction of α,β-unsaturated ketones like this compound with hydrazine or its derivatives (e.g., phenylhydrazine).[3][6] This reaction provides a direct route to compounds with known analgesic, anti-inflammatory, and antimicrobial properties.

G A This compound D [3+2] Cycloaddition Reaction A->D B + Hydrazine Hydrate B->D C Methanol or Ethanol C->D Solvent E Substituted Pyrazolines/Pyrazoles D->E

Caption: Reaction pathway for the synthesis of pyrazoles/pyrazolines.

Quantitative Data for Pyrazole Synthesis
Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
Hydrazine HydrateMethanolReflux4-6Good[7]
PhenylhydrazineEthanolReflux5Not specified[3]
TosylhydrazineAlkaline ConditionsNot SpecifiedNot SpecifiedGood[8]
Experimental Protocol: Synthesis of 5-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole

This protocol is based on a general procedure for synthesizing Δ2-pyrazolines.[7]

  • Reactant Preparation: Dissolve this compound (0.01 mol, 1.46 g) in 30 mL of methanol in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (0.015 mol, 0.75 mL) dropwise to the solution at room temperature with stirring.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction completion using TLC.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product, wash with a small amount of cold methanol, and dry.

  • Recrystallization: Recrystallize the crude pyrazoline from a suitable solvent like ethanol to obtain the pure product.

Application Note 3: Synthesis of Isoxazole, Oxazine, and Thiazine Derivatives

This compound can also be used to synthesize other important six- and five-membered heterocycles. The reaction with hydroxylamine hydrochloride yields isoxazoles, while reactions with urea and thiourea can also lead to oxazine and thiazine derivatives, respectively, under specific conditions.[5]

G cluster_0 cluster_1 A This compound E Cyclocondensation A->E B Hydroxylamine HCl + NaOAc B->E C Urea + Ethanolic NaOH C->E D Thiourea + Ethanolic NaOH D->E F Isoxazoles E->F G Oxazines E->G H Thiazines E->H

Caption: Parallel synthesis of various heterocycles from this compound.

Quantitative Data for Synthesis
Target HeterocycleReagent(s)Solvent/CatalystTemperature (°C)Time (h)Yield (%)Reference
IsoxazoleHydroxylamine HCl, NaOAcEthanolReflux660-70[5]
OxazineUrea, Ethanolic NaOHEthanolStirring (RT)365-75[5]
ThiazineThiourea, Ethanolic NaOHEthanolStirring (RT)370-80[5]
Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-4,5-dihydroisoxazole

This protocol is adapted from the general procedure for preparing isoxazole derivatives.[5]

  • Reactant Preparation: To a solution of this compound (0.02 mol, 2.92 g) in 25 mL of ethanol, add hydroxylamine hydrochloride (0.02 mol, 1.39 g) and sodium acetate (0.02 mol, 1.64 g).

  • Reaction: Reflux the reaction mixture for 6 hours.

  • Precipitation: After reflux, cool the reaction mixture and pour it into 50 mL of ice-cold water.

  • Isolation: A precipitate will form. Filter the solid, wash it with water, and dry it completely.

  • Recrystallization: Recrystallize the crude product from ethanol to yield the purified isoxazole derivative.

References

Application Notes and Protocols: Michael Addition Reactions Involving Benzylideneacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Michael addition reactions involving benzylideneacetone, a versatile α,β-unsaturated ketone. The document details reaction protocols with various nucleophiles, presents quantitative data for comparative analysis, and explores the relevance of the resulting Michael adducts in the field of drug development.

Introduction to Michael Addition with this compound

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] this compound serves as a readily available and reactive Michael acceptor, participating in reactions with a wide array of nucleophiles, including active methylene compounds, amines, and thiols. The resulting adducts are valuable intermediates in the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.[3][4]

The general mechanism involves the activation of a Michael donor by a base to form a nucleophile (e.g., an enolate), which then attacks the β-carbon of this compound.[5][6] Subsequent protonation yields the final 1,4-adduct.[5][6] The reaction can be catalyzed by a variety of catalysts, including bases, acids, and organocatalysts, which can influence the reaction's efficiency and stereoselectivity.[7][8]

Data Presentation: Quantitative Analysis of Michael Addition Reactions

The following tables summarize quantitative data from various Michael addition reactions with this compound and analogous chalcones, highlighting the influence of different catalysts, solvents, and nucleophiles on product yield and enantioselectivity.

Table 1: Michael Addition of Malonates to this compound and Chalcones

EntryMichael DonorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Diethyl malonate(R,R)-DPEN (20) / o-phthalic acid (40)EtOH1686165[7]
2Diethyl malonateNiCl₂ (10) / (-)-Sparteine (10)Toluene129086[9]
3Dimethyl malonate(S)-prolinate TBP+ (1.2 eq)DMF4>95 (conversion)N/A[10]

(R,R)-DPEN = (R,R)-1,2-diphenylethylenediamine

Table 2: Thia-Michael Addition of Thiols to α,β-Unsaturated Carbonyls

EntryMichael AcceptorMichael DonorCatalystConditionsTimeYield (%)Reference
1Methyl vinyl ketoneThiophenol (2 eq)NoneNeat, 30 °C30 min93[11]
2This compound4-ChlorothiophenolTriethylamineDioxane, rtN/AExcellent[12]
3CitralThiophenol (1.2 eq)KF/Al₂O₃ (50%)Neat, rt4 hGood[13]

Table 3: Aza-Michael Addition of Pyrazoles to this compound Analogs

| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | this compound | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Primary Amine I (15) | Acetic Anhydride | Toluene | 12 | 58-62 | 74 | | | 2 | 4-Fluorothis compound | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Primary Amine I (15) | 2,4-Dinitrobenzoic acid (30) | CHCl₃ | 14 | 92 | 96 | |

Experimental Protocols

This section provides detailed methodologies for key Michael addition reactions involving this compound and related compounds.

Protocol 1: Organocatalyzed Michael Addition of Diethyl Malonate to this compound

This protocol is adapted from a procedure utilizing a chiral primary amine catalyst to achieve an enantioselective Michael addition.[7]

Materials:

  • This compound

  • Diethyl malonate

  • (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN)

  • o-Phthalic acid

  • Ethanol (EtOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (0.2 mmol, 1.0 equiv).

  • Add ethanol (1 mL) and stir until the this compound is dissolved.

  • Add (R,R)-DPEN (0.04 mmol, 20 mol%) and o-phthalic acid (0.08 mmol, 40 mol%) to the reaction mixture.

  • Add diethyl malonate (4 mmol, 20 equiv) to the flask.

  • Stir the reaction mixture at room temperature for 168 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Protocol 2: Solvent-Free Thia-Michael Addition of Thiophenol to this compound

This protocol describes a simple and efficient solvent-free method for the addition of thiols.[11]

Materials:

  • This compound

  • Thiophenol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, place this compound (1 mmol).

  • Add thiophenol (2 mmol) to the flask.

  • Stir the mixture at 30 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the product can be purified by column chromatography if necessary.

Protocol 3: Aza-Michael Addition of 3-Methyl-1-phenyl-2-pyrazolin-5-one to this compound

This protocol is based on a primary amine-catalyzed enantioselective addition of a pyrazolinone.

Materials:

  • This compound (1a)

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (2a)

  • Primary amine catalyst I (e.g., 9-amino-9-deoxy-epicinchonidine)

  • 2,4-Dinitrobenzoic acid (A5)

  • Chloroform (CHCl₃)

  • Acetic anhydride (Ac₂O)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:

  • In a reaction vessel, combine this compound (0.3 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (0.2 mmol).

  • Add chloroform (0.5 mL) as the solvent.

  • Add the primary amine catalyst I (15 mol%) and 2,4-dinitrobenzoic acid (30 mol%).

  • Stir the mixture at room temperature for 14 hours.

  • Add acetic anhydride (0.52 mmol) followed by DABCO (0.1 mmol).

  • Continue stirring for an additional 2 hours.

  • Purify the product by column chromatography to isolate the Michael adduct.

Applications in Drug Development

Michael adducts derived from this compound and its analogs are of significant interest to drug development professionals due to their diverse biological activities. The α,β-unsaturated ketone moiety in this compound makes it a Michael acceptor that can react with nucleophilic residues in biological systems, such as the sulfhydryl groups of cysteine residues in proteins.[14][15]

  • Anticancer and Chemopreventive Agents: Many natural and synthetic Michael acceptors have been shown to induce phase 2 detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), which protect against carcinogenesis.[14] The reactivity of these compounds with sulfhydryl groups is believed to be a key mechanism for this induction.

  • Antimicrobial and Antifungal Activity: Heterocyclic compounds synthesized via Michael addition of various nucleophiles to dibenzalacetone (a derivative of this compound) have demonstrated antibacterial and antifungal activities.[4][16]

  • Antioxidant Properties: Chalcones and their Michael adducts are being investigated for their antioxidant potential.[3]

  • Building Blocks for Bioactive Molecules: The Michael adducts serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications, including pyrazole derivatives which are found in a number of marketed drugs.[17][18]

Visualizations

The following diagrams illustrate the Michael addition reaction mechanism and a typical experimental workflow.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Michael_Donor Michael Donor (e.g., Malonate) Enolate Enolate (Nucleophile) Michael_Donor->Enolate Deprotonation Base Base Base->Michael_Donor Protonated_Base Protonated Base This compound This compound (Michael Acceptor) Enolate->this compound 1,4-Addition Intermediate_Enolate Intermediate Enolate Protonated_Base->Intermediate_Enolate This compound->Intermediate_Enolate Michael_Adduct Michael Adduct (Final Product) Intermediate_Enolate->Michael_Adduct Protonation Base_Regenerated Base (regenerated)

Caption: General mechanism of a base-catalyzed Michael addition reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Nucleophile - Catalyst - Solvent Start->Reagents Reaction Stir at Specified Temperature Reagents->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis End Final Product Analysis->End

References

The Role of Benzylideneacetone in the Synthesis of Warfarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the pivotal role of benzylideneacetone in the synthesis of the widely used anticoagulant, warfarin. The synthesis primarily proceeds via a Michael addition reaction with 4-hydroxycoumarin. These application notes include a summary of various reaction conditions, detailed experimental protocols for the synthesis and purification of racemic warfarin, and characteristic analytical data for the final product. Diagrams illustrating the chemical pathway and experimental workflow are provided to facilitate a comprehensive understanding of the process.

Introduction

Warfarin, chemically known as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one, is a cornerstone in anticoagulant therapy. Its synthesis has been a subject of extensive research, with the most common and classic method involving the condensation of 4-hydroxycoumarin with this compound.[1][2] This reaction, a Michael addition, is versatile and can be catalyzed by either acids or bases, leading to the formation of the racemic warfarin molecule.[2] The efficiency of this synthesis is influenced by various factors including the choice of solvent, catalyst, reaction temperature, and time. This document outlines protocols for both traditional and more contemporary, greener synthetic approaches.

Data Presentation

The synthesis of warfarin from this compound and 4-hydroxycoumarin can be optimized by adjusting reaction conditions. The following tables summarize quantitative data from various reported synthetic methods.

Table 1: Comparison of Reaction Conditions for Racemic Warfarin Synthesis

EntryCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1Water (reflux)1004 - 840[2]
2Methanol (reflux)652093[2]
3[bmim]Br (ionic liquid)Room Temp596[3]
4[bmim]BF4 (ionic liquid)50882[3]
5Ammonia/Water (reflux)1004.580[3]
6Pyridine (reflux)1152439.4[3]
7Organocatalyst/DMSO/WaterRoom Temp168-[4]

Table 2: Spectroscopic Data for Warfarin Characterization

TechniqueDataReference
Melting Point157-160 °C[3]
IR (KBr, cm⁻¹)3300 (O-H), 1680 (C=O, ketone), 1610 (C=O, coumarin)[3]
¹H NMR (CDCl₃, δ ppm)2.32 (3H, s, CH₃), 4.22 (2H, d, CH₂), 4.31 (1H, t, CH), 7.01-7.94 (9H, m, Ar-H)[3]
¹³C NMR (CDCl₃, δ ppm)34.8 (Me), 35.8 (CH), 43.1 (CH₂), 104.6 (C), 117.1 (CH), 124.1 (CH), 124.4 (CH), 127.5 (CH), 128.7 (CH), 129.4 (2CH), 132.0 (2CH), 132.5 (C), 144.1 (C), 153.2 (C), 159.5 (CH), 162.7 (C=O), 200.0 (C=O)[3]
Mass Spec (EI-MS, m/z)308 (M+), 213, 77[3]

Signaling Pathways and Logical Relationships

The synthesis of warfarin from this compound and 4-hydroxycoumarin is a classic example of a Michael addition reaction. The following diagram illustrates the generally accepted mechanism under basic conditions.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Hydroxycoumarin 4-Hydroxycoumarin Enolate_Ion Enolate Ion of 4-Hydroxycoumarin 4-Hydroxycoumarin->Enolate_Ion Base This compound This compound Michael_Adduct_Enolate Michael Adduct (Enolate) Enolate_Ion->Michael_Adduct_Enolate + this compound Warfarin Warfarin Michael_Adduct_Enolate->Warfarin Protonation

Caption: Base-catalyzed Michael addition mechanism for warfarin synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of racemic warfarin.

Protocol 1: Synthesis in an Ionic Liquid (High Yield, Green Method)

This protocol is adapted from a procedure utilizing an imidazolium-based ionic liquid, which acts as both a solvent and a catalyst, offering a greener alternative to traditional organic solvents.[3]

Materials:

  • 4-hydroxycoumarin (1 mmol)

  • This compound (1 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (1 mmol)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), this compound (1 mmol), and [bmim]Br (1 mmol).

  • Stir the mixture at room temperature for 5 hours.

  • After the reaction is complete, add water to the flask.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 5 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent.

  • Evaporate the solvent using a rotary evaporator to obtain pure warfarin.

Protocol 2: Classical Synthesis in Water (Reflux)

This protocol describes a traditional method for synthesizing racemic warfarin.[2]

Materials:

  • 4-hydroxycoumarin

  • This compound

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add 4-hydroxycoumarin and this compound in equimolar amounts.

  • Add water to the flask to serve as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux with stirring for 4-8 hours.

  • After the reflux period, cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the crude product.

  • Collect the crude warfarin by vacuum filtration using a Buchner funnel.

  • Purify the crude product by recrystallization from ethanol.

Purification of Warfarin

Crude warfarin can be purified by several methods, with recrystallization being the most common. For a more rigorous purification, an extraction method can be employed.

Protocol 3: Purification by Extraction

Materials:

  • Crude warfarin

  • 5% Sodium hydroxide (NaOH) solution

  • Carbon tetrachloride (CCl₄) or other suitable organic solvent for washing

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

Procedure:

  • Dissolve the crude warfarin in a 5% NaOH solution at room temperature.

  • Wash the aqueous solution three times with CCl₄ in a separatory funnel to remove unreacted this compound and other organic impurities.

  • Carefully acidify the aqueous layer with concentrated HCl to a pH of 1-3, which will precipitate the pure warfarin.

  • Collect the precipitated warfarin by filtration, wash with water until the filtrate is free of chlorides, and then dry.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of warfarin.

Warfarin_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Combine 4-Hydroxycoumarin, This compound, and Catalyst/Solvent B Reaction under specified Temperature and Time A->B C Precipitation or Aqueous Work-up B->C D Filtration to collect Crude Warfarin C->D E Recrystallization or Acid-Base Extraction D->E F Drying of Pure Warfarin E->F G Characterization (MP, NMR, IR, MS) F->G

Caption: General workflow for the synthesis and purification of warfarin.

Conclusion

This compound is an essential and versatile precursor in the synthesis of warfarin. The Michael addition reaction with 4-hydroxycoumarin can be conducted under a variety of conditions to produce racemic warfarin. The choice of reaction conditions significantly impacts the yield and environmental footprint of the synthesis. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field of drug development to effectively synthesize and characterize this vital anticoagulant.

References

Troubleshooting & Optimization

How to prevent the formation of dibenzylideneacetone side product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of side products during the synthesis of dibenzylideneacetone.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the synthesis of dithis compound?

A1: The most common side product is this compound, which is the mono-condensation product resulting from the reaction of one mole of benzaldehyde with one mole of acetone.[1][2][3] The formation of dithis compound requires a second condensation reaction to occur. If the reaction does not proceed to completion, this compound will remain as a significant impurity.

Q2: What causes the formation of a sticky or oily product instead of a crystalline solid?

A2: A sticky or oily product is often the result of a mixture of impurities.[1][4] This can include the presence of the mono-condensation product (this compound), unreacted benzaldehyde, and potentially polymers formed from the self-condensation of acetone.[1] Lower concentrations of the base catalyst can slow the reaction, favoring the formation of these side products.[1][4]

Q3: Can the order of reagent addition affect the formation of side products?

A3: Yes, the order of addition can influence the product distribution. It is generally recommended to add the acetone to a solution already containing benzaldehyde and the base.[2] If acetone is introduced first in the presence of a base, it can undergo self-condensation before reacting with benzaldehyde.

Q4: What is the role of the base catalyst concentration in preventing side products?

A4: The concentration of the base, typically sodium hydroxide (NaOH), is a critical factor. A lower concentration can slow down the second condensation step, leading to an accumulation of the this compound intermediate and other side reactions.[1][4] Conversely, an excessively high concentration can make the final product difficult to wash and purify.[1][4]

Q5: How does temperature control impact the purity of the final product?

A5: Maintaining the recommended temperature range, typically 20-25°C, is crucial for obtaining a uniform and pure product.[1] Higher temperatures can increase the rate of side reactions, while lower temperatures may significantly slow down the overall reaction rate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dithis compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of Dithis compound Incomplete reaction.- Ensure the correct stoichiometry of a 2:1 molar ratio of benzaldehyde to acetone is used.[1] - Allow for sufficient reaction time with vigorous stirring to ensure the reaction goes to completion.[1]
Presence of this compound Impurity Incorrect stoichiometry (excess acetone).[1][3]- Carefully measure the reactants to maintain a 2:1 molar ratio of benzaldehyde to acetone.[1] - Ensure the reaction is stirred vigorously for the recommended duration to promote the second condensation.[1]
Formation of a Sticky/Oily Product A mixture of side products due to slow reaction.[1][4]- Use an appropriate concentration of the base catalyst; avoid concentrations that are too low.[1][4] - Maintain the reaction temperature within the recommended range (e.g., 20-25°C).[1]
Product Contaminated with Benzaldehyde Incomplete reaction or insufficient washing.- Extend the reaction time to ensure all benzaldehyde is consumed. - Thoroughly wash the crude product with water to remove any unreacted benzaldehyde.[1]
Product is Difficult to Purify High concentration of base catalyst used.- Use the recommended concentration of the base to avoid difficulties in washing the product.[1][4] - Wash the crude product thoroughly with water to remove residual base.[1]

Experimental Protocols

Standard Protocol for High-Purity Dithis compound

This protocol is adapted from established methods and is designed to yield a high-purity product.[1]

  • Preparation of Reagents:

    • Prepare a solution of sodium hydroxide (10 g) in water (100 mL) and ethanol (80 mL). Cool the solution to 20-25°C.

    • In a separate flask, mix benzaldehyde (10.6 g, 0.1 mol) and acetone (2.9 g, 0.05 mol).

  • Reaction:

    • Place the sodium hydroxide solution in a flask equipped with a mechanical stirrer and maintain the temperature at 20-25°C.

    • While stirring vigorously, add half of the benzaldehyde-acetone mixture to the sodium hydroxide solution. A yellow precipitate should form within a few minutes.

    • After 15 minutes, add the remaining half of the benzaldehyde-acetone mixture.

    • Continue to stir vigorously for an additional 30 minutes.

  • Work-up and Purification:

    • Filter the reaction mixture using a Büchner funnel.

    • Wash the solid product thoroughly with distilled water to remove any remaining sodium hydroxide and unreacted benzaldehyde.

    • Allow the product to air dry.

    • For further purification, recrystallize the crude product from hot ethyl acetate (approximately 2.5 mL of ethyl acetate per gram of product). The recovery is typically around 80%.[1]

Solvent-Free Protocol for Dithis compound

This method offers a high-yield, environmentally friendly alternative.[5]

  • Preparation of Reagents:

    • Combine acetone (10 mmol) and benzaldehyde (20 mmol) in a mortar.

    • Add solid sodium hydroxide (20 mol%).

  • Reaction:

    • Grind the mixture with a pestle for approximately 2 minutes. The reaction is typically rapid and accompanied by a color change.

  • Work-up and Purification:

    • The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol. This method has been reported to yield up to 98% of bis-benzylideneacetone.[5]

Visualizations

Signaling Pathway: Claisen-Schmidt Condensation

Claisen_Schmidt Acetone Acetone Enolate Enolate Ion Acetone->Enolate + OH- Intermediate β-Hydroxy Ketone Enolate->Intermediate + Benzaldehyde Benzaldehyde1 Benzaldehyde (1st eq.) Benzaldehyde1->Intermediate This compound This compound (Side Product) Intermediate->this compound - H2O Enolate2 This compound Enolate This compound->Enolate2 + OH- Dithis compound Dithis compound (Desired Product) Enolate2->Dithis compound + Benzaldehyde - H2O Benzaldehyde2 Benzaldehyde (2nd eq.) Benzaldehyde2->Dithis compound

Caption: Reaction pathway for the synthesis of dithis compound.

Experimental Workflow: Troubleshooting Side Product Formation

Troubleshooting_Workflow Start Side Product Detected (e.g., this compound) CheckStoichiometry Verify 2:1 Molar Ratio (Benzaldehyde:Acetone) Start->CheckStoichiometry CheckTemp Confirm Reaction Temperature is 20-25°C CheckStoichiometry->CheckTemp Ratio Correct AdjustStoichiometry Adjust Reactant Amounts CheckStoichiometry->AdjustStoichiometry Ratio Incorrect CheckBase Evaluate Base Concentration CheckTemp->CheckBase Temp Correct AdjustTemp Modify Temperature Control CheckTemp->AdjustTemp Temp Incorrect CheckStirring Ensure Vigorous Stirring CheckBase->CheckStirring Concentration Correct AdjustBase Optimize Base Concentration CheckBase->AdjustBase Concentration Incorrect ImproveStirring Increase Stirring Rate CheckStirring->ImproveStirring Stirring Inadequate End Pure Dithis compound CheckStirring->End Stirring Adequate AdjustStoichiometry->CheckTemp AdjustTemp->CheckBase AdjustBase->CheckStirring ImproveStirring->End

Caption: Logical workflow for troubleshooting side product formation.

References

Technical Support Center: Optimizing Benzylideneacetone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzylideneacetone via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from benzaldehyde and acetone is a classic example of a base-catalyzed Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1][2] The reaction begins with the deprotonation of an alpha-hydrogen from acetone by a base (like NaOH or KOH) to form an enolate ion.[1][3] This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting intermediate is protonated to form a β-hydroxy ketone, which readily dehydrates (loses a water molecule) to yield the α,β-unsaturated ketone, this compound.[3]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reaction is the formation of dithis compound.[4][5] This occurs when the newly formed this compound, which still possesses acidic α-hydrogens, reacts with a second molecule of benzaldehyde.[5] Another possible side reaction is the self-condensation of acetone.[5] To minimize the formation of dithis compound, a molar excess of acetone is typically used.[6] This increases the probability that benzaldehyde will react with acetone rather than the this compound product.[6]

Q3: What is the role of the base catalyst, and which catalysts are most effective?

A3: The base catalyst, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating acetone to generate the reactive enolate intermediate.[1] The concentration of the base can significantly impact the reaction rate.[4] While a higher concentration can increase the rate, it may also promote side reactions.[7] Studies have shown that optimizing the NaOH concentration is important for achieving high conversion rates.[4] For instance, increasing NaOH concentration from 0.05 M to 0.1 M can significantly accelerate the reaction.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Sub-optimal Reaction Temperature The reaction is typically carried out at moderate temperatures (e.g., 20-25°C or 50-70°C).[1][8] Lower temperatures slow the reaction rate, while excessively high temperatures can promote side reactions and decomposition, thus lowering the yield.[1]
Incorrect Reactant Stoichiometry A large excess of acetone should be used to favor the formation of the mono-condensation product (this compound) and reduce the formation of dithis compound.[6]
Inefficient Stirring In biphasic systems, vigorous stirring is essential to create an emulsion and maximize the interfacial area where the reaction occurs, thereby increasing the reaction rate.[4]
Inappropriate Catalyst Concentration The concentration of the base catalyst (e.g., NaOH) needs to be optimized. Too low a concentration results in a slow reaction, while too high a concentration can lead to unwanted side reactions.[4][7]

Issue 2: High Proportion of Dithis compound Byproduct

Potential Cause Recommended Solution
Insufficient Acetone The most common cause is an inadequate excess of acetone.[6] Increasing the acetone to benzaldehyde molar ratio (e.g., 3:1 or higher) significantly improves the selectivity for this compound.[4][9]
Prolonged Reaction Time Allowing the reaction to proceed for too long can increase the likelihood of the second condensation reaction occurring. Monitor the reaction progress (e.g., by TLC) and stop it once the benzaldehyde has been consumed.
High Reaction Temperature Higher temperatures can provide the activation energy for the second condensation reaction. Maintaining a moderate temperature can help improve selectivity.[1]

Issue 3: Product Oiling Out or Crashing During Purification

Potential Cause Recommended Solution
Improper Recrystallization Solvent This compound is soluble in organic solvents like ethanol and ethyl acetate.[1][10] For recrystallization, a solvent pair like ethanol/water can be used.[7] If the product melts and forms an oil, it indicates the boiling point of the solvent is too high or the solution is supersaturated.[7]
Cooling Too Rapidly Rapid cooling can cause the product to "crash out" of the solution as a fine powder or oil, trapping impurities.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.
Presence of Impurities Impurities can interfere with crystal lattice formation. If problems persist, consider washing the crude product with cold water to remove any remaining base before recrystallization.[8]

Data Presentation

Table 1: Effect of Temperature on Reaction Time

Temperature (°C)Time to Reach 95±2% Conversion (hours)
254
352
451
(Data adapted from a study on Claisen-Schmidt condensation in an emulsion system)[4]

Table 2: Effect of NaOH Concentration on Benzaldehyde Conversion

NaOH Concentration (M)Conversion after 4 hours (%)
0.0565 ± 2
0.191 ± 2
0.296 ± 2
(Data adapted from a study on Claisen-Schmidt condensation in an emulsion system)[4]

Table 3: Effect of Reactant Ratio on Product Selectivity

Acetone EquivalentsMain ProductYield (%)
>5This compound96
<3Dithis compound98
(Data adapted from a solvent-free Claisen-Schmidt reaction study)[11]

Experimental Protocols

Protocol: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on common laboratory practices for this synthesis.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), dilute

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Prepare the Base Solution: In an Erlenmeyer flask, dissolve a specific amount of NaOH in water, then add ethanol. Cool this solution in an ice bath.

  • Prepare the Reactant Mixture: In a separate container, mix benzaldehyde with a molar excess of acetone (e.g., a 1:3 to 1:5 molar ratio).

  • Reaction: While vigorously stirring the cooled base solution, slowly add the benzaldehyde-acetone mixture. Maintain the temperature of the reaction mixture between 20-25°C.[8] A precipitate may begin to form shortly after addition.[8]

  • Stirring: Continue to stir the mixture vigorously for a specified time (e.g., 30 minutes to 2 hours) at room temperature.[4][8]

  • Neutralization and Isolation: After the stirring period, neutralize the excess base by adding dilute HCl until the solution is neutral to litmus paper. Cool the mixture in an ice bath to maximize precipitation of the crude product.

  • Filtration: Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with plenty of cold water to remove any remaining salts and base.[8]

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of warm ethanol. If necessary, add a small amount of water dropwise until the solution becomes cloudy, then add a few drops of ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + OH⁻ Benzaldehyde Benzaldehyde BetaHydroxy β-Hydroxy Ketone Benzaldehyde->BetaHydroxy Base Base (OH⁻) Base->Enolate Enolate->BetaHydroxy + Benzaldehyde This compound This compound BetaHydroxy->this compound - H₂O Water H₂O BetaHydroxy->Water Dithis compound Dithis compound (Side Product) This compound->Dithis compound + Benzaldehyde - H₂O

Caption: Reaction mechanism for this compound synthesis.

Experimental_Workflow start Start prep_base Prepare & Cool Base Solution (NaOH, H₂O, EtOH) start->prep_base mix_reactants Mix Reactants (Benzaldehyde & Acetone) start->mix_reactants reaction Combine and React (Vigorous Stirring, 20-25°C) prep_base->reaction mix_reactants->reaction neutralize Neutralize with dilute HCl reaction->neutralize isolate Isolate Crude Product (Ice Bath & Filtration) neutralize->isolate wash Wash with Cold Water isolate->wash purify Recrystallize (e.g., from Ethanol/Water) wash->purify dry Dry Final Product purify->dry end End dry->end

Caption: Experimental workflow for this compound synthesis.

References

Effect of temperature on the selectivity of benzylideneacetone formation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Benzylideneacetone Synthesis

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of this compound, with a specific focus on how reaction temperature affects product selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the selectivity of this compound formation?

Temperature is a critical parameter in the Claisen-Schmidt condensation reaction used to synthesize this compound. It significantly influences reaction rate, product yield, and the formation of byproducts. While higher temperatures increase the reaction rate, they can also promote side reactions, which decreases the selectivity for the desired this compound product. Conversely, lower temperatures can slow the reaction down considerably. Finding the optimal temperature is key to maximizing both yield and purity.

Q2: How does temperature influence the formation of byproducts?

Elevated temperatures can lead to an increase in side reactions. For the synthesis of this compound, which is formed from benzaldehyde and acetone, potential side reactions include the self-condensation of acetone and further reactions of this compound with benzaldehyde to form dithis compound. Temperatures that are too high can favor these secondary pathways, reducing the overall yield and purity of the intended product. In some cases, very high temperatures (above 375°C) can even lead to decomposition into compounds like benzene.

Q3: Is there an optimal temperature range for maximizing the yield and selectivity of this compound?

Yes, an optimal temperature range generally exists. For many standard preparations using a base catalyst like sodium hydroxide in an ethanol-water solvent, a temperature range of 20-30°C is often recommended. One established procedure specifies maintaining the temperature between 25-31°C during the addition of the base catalyst. Another protocol for dithis compound suggests keeping the reaction at 20-25°C. Research has shown that reaction rates increase with temperature, with a reaction at 45°C reaching 95% conversion in one hour, compared to four hours at 25°C, while maintaining high selectivity (99 ± 1%). However, excessively high temperatures should be avoided to prevent diminished yields.

Q4: Can this reaction be performed at very high temperatures?

While most lab-scale syntheses occur at or near room temperature, some methods explore much higher temperatures. For instance, synthesis in near-critical water has been performed at temperatures up to 260°C without a traditional catalyst. Another approach using a pipeline reactor under supercritical conditions operates at 300°C to 450°C. These are specialized, non-traditional methods that require specific equipment and are not typical for standard laboratory synthesis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of this compound Reaction temperature is too low: The reaction rate may be too slow for significant product formation within the allotted time.Maintain the reaction temperature within the optimal 20-30°C range using a water bath to ensure a steady rate.
Reaction temperature is too high: This can favor the formation of byproducts, consuming the reactants and reducing the yield of the desired product.Use an ice or cold water bath, especially during the exothermic addition of the base, to keep the temperature from exceeding 30°C.
Poor Selectivity / High Levels of Impurities Excessive temperature promoting side reactions: High heat can increase the rate of acetone self-condensation or the formation of dithis compound.Carefully control the temperature to stay within the 20-30°C range. Slow, controlled addition of reagents can also help manage the reaction's exothermicity.
Formation of a Sticky or Oily Product Instead of Crystals Side reactions dominating: Uncontrolled temperature increases can lead to the formation of resinous or oily side products, which can inhibit the crystallization of the desired product.Ensure rigorous temperature control. If an oil forms, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound at Controlled Room Temperature

This protocol is adapted from established laboratory procedures emphasizing temperature control for optimal yield and selectivity.

Materials:

  • Benzaldehyde

  • Acetone

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Benzene (for extraction)

  • Round-bottom flask with mechanical stirrer

  • Dropping funnel

  • Water bath

Procedure:

  • In a flask equipped with a mechanical stirrer, combine 420 g of freshly distilled benzaldehyde, 635 g of acetone, and 400 cc of water.

  • Prepare a water bath to maintain the reaction temperature between 25–31°C.

  • Slowly add 100 cc of 10% aqueous sodium hydroxide solution from a dropping funnel over a period of 30 to 60 minutes. Monitor the internal temperature closely and adjust the addition rate to ensure it remains within the specified range.

  • After the addition is complete, continue stirring the mixture for an additional 2.5 hours at room temperature.

  • Neutralize the mixture by adding dilute hydrochloric acid until it is acidic to litmus paper.

  • Separate the resulting two layers. Extract the lower aqueous layer with 100 cc of benzene and combine the extract with the upper oil layer.

  • Proceed with washing and purification steps (e.g., distillation) to isolate the pure this compound.

Visualizations

Reaction Pathway and Temperature Influence

The following diagram illustrates the key steps in the base-catalyzed Claisen-Schmidt condensation and highlights the influence of temperature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.